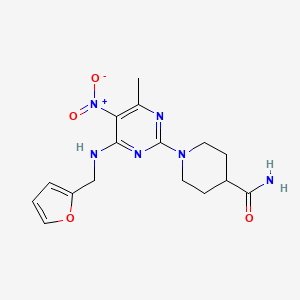

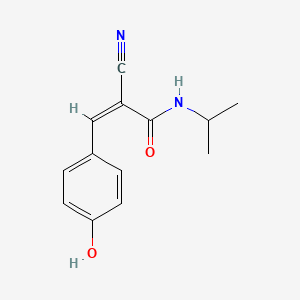

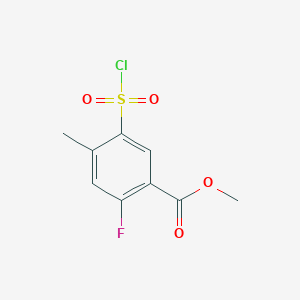

5-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide, also known as TAK-063, is a novel and potent antipsychotic drug candidate developed by Takeda Pharmaceutical Company Limited. It belongs to the class of atypical antipsychotics, which are used to treat various psychiatric disorders, including schizophrenia, bipolar disorder, and depression. TAK-063 has shown promising results in preclinical studies, and its potential as a therapeutic agent is currently being evaluated in clinical trials.

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron reagents with organic halides or pseudohalides. The compound can serve as a boron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it a valuable tool for synthesizing complex molecules.

Synthesis of Biaryl Amides

Biaryl amides find applications in medicinal chemistry and drug discovery. The compound’s boronic acid functionality can participate in amide bond formation, allowing the construction of biaryl amides with specific substitution patterns. These amides may exhibit interesting biological activities .

GABA α2/3 Agonist Preparation

Gamma-aminobutyric acid (GABA) receptors are involved in neurotransmission and have therapeutic implications for anxiety, epilepsy, and other neurological disorders. The compound’s structure suggests potential as a GABA α2/3 agonist, which could modulate GABA receptor activity .

Inhibitors of Equilibrative Nucleoside Transporters (ENTs)

Our previous study identified a related compound as an inhibitor of ENTs, with selectivity toward ENT2. By modifying the structure, analogs could be designed to enhance ENT inhibition, potentially impacting nucleoside transport and cellular processes .

Protodeboronation in Heterocyclic Synthesis

Protodeboronation reactions involving boronic esters have gained attention in heterocyclic synthesis. The compound’s boronic acid functionality could participate in such transformations, leading to novel heterocyclic scaffolds .

properties

IUPAC Name |

5-chloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClFN3O2S2/c17-15-5-6-16(24-15)25(22,23)19-7-8-20-9-11-21(12-10-20)14-4-2-1-3-13(14)18/h1-6,19H,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUMYASZGMWBPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClFN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2675930.png)

![5-Methoxy-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one](/img/structure/B2675934.png)

![[(Z)-[[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 3,4-dichlorobenzoate](/img/structure/B2675937.png)

![7-(4-bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2675940.png)

![ethyl 1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2675945.png)

![2-(3-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2675946.png)